molecular formula C19H18BrNO2 B4999829 1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4999829
M. Wt: 372.3 g/mol
InChI Key: MIWVQYCPDOHGHI-UHFFFAOYSA-N
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Description

1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with bromine and methyl groups, making it a potentially interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 4-methylphenyl, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylphenyl.

    Formation of Pyrrolidine Ring: The brominated compound can then undergo a cyclization reaction with appropriate reagents to form the pyrrolidine ring.

    Substitution Reaction: The final step involves the substitution of the pyrrolidine ring with the 3-methylphenylmethyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It could involve binding to receptors, enzymes, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
  • 1-(2-fluoro-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Uniqueness

The presence of the bromine atom in 1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione may impart unique chemical and biological properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)10-15-11-18(22)21(19(15)23)17-7-6-13(2)9-16(17)20/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWVQYCPDOHGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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